Product packaging for ORC-13661 HCl(Cat. No.:CAS No. 1589571-77-6)

ORC-13661 HCl

Cat. No.: B609762
CAS No.: 1589571-77-6
M. Wt: 427.344
InChI Key: AILAJXCIBMDGMN-IYWIJXFJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context of Drug-Induced Ototoxicity and Sensory Hair Cell Vulnerability

Ototoxicity refers to the damage inflicted upon the inner ear's structures by certain medications, leading to hearing loss, tinnitus, and balance issues. msdmanuals.comnih.gov A range of essential drugs, including potent aminoglycoside antibiotics and platinum-based chemotherapy agents like cisplatin (B142131), are known to have ototoxic side effects. msdmanuals.commedsci.orgtandfonline.com These drugs are indispensable for treating life-threatening bacterial infections and various cancers, but their use is often a double-edged sword, carrying the risk of permanent auditory damage. tandfonline.comnih.govcysticfibrosisnewstoday.com

The primary site of ototoxic damage is the cochlea, specifically the sensory hair cells. frontiersin.orgmasseyeandear.orgwikipedia.org These specialized mechanoreceptors are responsible for converting sound vibrations into electrical signals that the brain interprets as sound. masseyeandear.orgclevelandclinic.org When exposed to ototoxic agents, these delicate hair cells can be damaged and undergo apoptosis (programmed cell death), leading to sensorineural hearing loss. nih.gov In mammals, including humans, these sensory hair cells have a very limited capacity for regeneration; therefore, their loss is typically irreversible, resulting in permanent hearing deficits. frontiersin.orgclevelandclinic.orgharvard.edu The damage often begins in the high-frequency region of the cochlea and progresses with continued exposure to the drug. nih.gov

Significance of Identifying and Characterizing Otoprotective Agents

Given the permanent nature of drug-induced hearing loss and the continued clinical necessity of ototoxic medications, there is a significant unmet need for effective otoprotective agents. frontiersin.org An ideal otoprotectant would prevent damage to the inner ear without interfering with the therapeutic efficacy of the primary drug, such as the antibacterial action of aminoglycosides or the antitumor effect of cisplatin. cysticfibrosisnewstoday.comoricularx.comoricularx.com

The development of such agents is a major focus of auditory research. frontiersin.org The goal is to create a co-therapy that shields the vulnerable hair cells from the toxic side effects of essential medicines. This would allow clinicians to administer drugs like aminoglycosides and cisplatin at their most effective concentrations without the devastating trade-off of hearing loss, thereby significantly improving the quality of life for millions of patients. cysticfibrosisnewstoday.com The challenge lies in developing compounds that can selectively protect the inner ear structures. biorxiv.org

Properties

CAS No.

1589571-77-6

Molecular Formula

C18H20Cl2N4O2S

Molecular Weight

427.344

IUPAC Name

(8S)-2-(3-(4-chlorophenyl)ureido)-9-methyl-5,6,7,8-tetrahydro-4H-5,8-epiminocyclohepta[b]thiophene-3-carboxamide hydrochloride

InChI

InChI=1S/C18H19ClN4O2S.ClH/c1-23-11-6-7-13(23)15-12(8-11)14(16(20)24)17(26-15)22-18(25)21-10-4-2-9(19)3-5-10;/h2-5,11,13H,6-8H2,1H3,(H2,20,24)(H2,21,22,25);1H/t11?,13-;/m0./s1

InChI Key

AILAJXCIBMDGMN-IYWIJXFJSA-N

SMILES

O=C(C1=C(NC(NC2=CC=C(Cl)C=C2)=O)SC3=C1CC4CC[C@@H]3N4C)N.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ORC-13661;  ORC 13661;  ORC13661;  BPN-13661;  BPN 13661;  BPN13661.

Origin of Product

United States

Discovery and Pre Clinical Development of Orc 13661 Hcl

Initial Compound Identification via Phenotypic Screening

The discovery of what would become ORC-13661 HCl was not driven by a specific molecular target but rather by a functional outcome: the survival of sensory hair cells. This approach, known as phenotypic screening, allows for the discovery of compounds with desired biological effects without a preconceived notion of their mechanism of action.

Origin of Lead Compound (e.g., ORC-001/Compound 1)

The parent molecule from which this compound was derived is a urea-thiophene carboxamide known as ORC-001, also referred to as Compound 1 or PROTO-1. nih.govacs.orgnih.gov This compound was identified from a screen of diverse, drug-like small molecules for its ability to protect against aminoglycoside-induced hair cell death. nih.gov ORC-001 demonstrated a dose-dependent protective effect, establishing it as a viable lead compound for further development. nih.gov While promising, initial characterization of ORC-001 revealed certain liabilities, including only moderate oral bioavailability, a short in vivo half-life, and some off-target activity, such as inhibition of the hERG potassium ion channel, which can be associated with cardiac arrhythmias. acs.orgnih.govwashington.edu

High-Throughput Screening Paradigms Employed

The primary platform for the initial high-throughput screening was the zebrafish (Danio rerio) lateral line neuromast assay. nih.govnih.govuw.edu Zebrafish possess external hair cells that are structurally and functionally similar to the sensory hair cells of the human inner ear. uw.edujci.org This makes them an excellent in vivo model for studying ototoxicity and otoprotection. The screening process involved exposing zebrafish larvae to ototoxic aminoglycoside antibiotics and then screening libraries of chemical compounds to identify those that could prevent the death of these hair cells. uw.edu This phenotypic screening approach led to the successful identification of ORC-001 from a library of over 10,000 molecules. uw.edubiorxiv.org

Structure-Activity Relationship (SAR) Studies and Compound Optimization

With ORC-001 identified as a promising but imperfect lead, the next phase focused on systematically modifying its chemical structure to enhance its desirable properties while minimizing its drawbacks. This iterative process of synthesis and testing is known as structure-activity relationship (SAR) studies.

Systematic Modification of Urea-Thiophene Carboxamide Scaffolds

The optimization of ORC-001 into ORC-13661 (also known as Compound 90) was a comprehensive effort involving the design and synthesis of over 400 analogues. acs.org The goals of this extensive SAR exploration were threefold: to improve otoprotective potency, to enhance pharmacokinetic properties for better drug-like characteristics, and to eliminate or reduce off-target activities. acs.orgwashington.edu Researchers systematically varied different structural elements of the urea-thiophene carboxamide scaffold to understand their contribution to the biological activity. washington.edu

Influence of Structural Features on Otoprotective Potency

The systematic modifications led to a significant enhancement in the otoprotective potency of the compounds. A key measure of this is the half-maximal protective concentration (HC50), which is the concentration of the compound required to achieve 50% protection of hair cells from aminoglycoside-induced death. The optimization from ORC-001 to ORC-13661 resulted in a dramatic improvement in potency.

CompoundHC50 in Zebrafish Assay
ORC-001 (Compound 1)3.2 µM
ORC-13661 (Compound 90)120 nM

This table illustrates the significant increase in otoprotective potency achieved through the SAR studies, with ORC-13661 being substantially more potent than the original lead compound, ORC-001. nih.govwashington.eduacs.orgmedkoo.com

Optimization for Biological Efficacy in Pre-clinical Models

The structural refinements not only boosted potency but also translated into superior biological efficacy in preclinical models. ORC-13661 demonstrated 100% protection of mechanosensory hair cells in the zebrafish assay. nih.govwashington.eduh1.co Furthermore, in in vivo studies, ORC-13661 provided complete protection against amikacin-induced hearing loss in rats. nih.govwashington.edunih.gov The optimized compound also showed versatility by offering robust protection against ototoxicity induced by the chemotherapeutic agent cisplatin (B142131) in both zebrafish and mouse cochlear cultures. nih.gov Importantly, this enhanced otoprotective efficacy was achieved alongside improvements in physicochemical and pharmacokinetic properties, making ORC-13661 a well-tolerated and orally active agent in these preclinical studies. nih.govacs.org

Preclinical ModelOtotoxic AgentEfficacy of ORC-13661Reference
Zebrafish LarvaeAminoglycosides (Neomycin, Gentamicin, Amikacin)100% hair cell protection nih.govacs.orgnih.gov
Zebrafish LarvaeCisplatinRobust, dose-dependent hair cell protection nih.gov
RatAmikacin (B45834)Complete in vivo hearing protection nih.govwashington.eduoricularx.com
Mouse Cochlear CulturesGentamicin & CisplatinRobust hair cell protection nih.gov

Regiochemical Analysis and Stereoisomeric Resolution

The chemical synthesis of ORC-13661 involves a critical step that generates significant structural complexity, necessitating detailed regiochemical and stereoisomeric analysis. The synthesis utilizes the Gewald reaction, a multicomponent reaction used to form a thiophene (B33073) ring. nih.gov

In the synthesis of the bicyclic, tropane-like core of ORC-13661, commercially available tropinone (B130398) was reacted with cyanoacetamide and elemental sulfur. nih.gov This reaction was expected to yield a specific 2-aminothiophene derivative. However, the process resulted in a mixture of two primary products. These products were identified as racemic regioisomers, meaning they had the same molecular weight and similar NMR spectra but differed in the spatial arrangement of the atoms in the thiophene ring relative to the bicyclic tropane (B1204802) structure. nih.gov The two racemic regioisomers were designated as compounds 88 and 91 . nih.gov

The structural ambiguity between these regioisomers could not be definitively resolved by standard spectroscopic methods alone. To conclusively determine the correct structure, single-crystal X-ray diffraction was employed. This analysis was performed on the hydrochloride (HCl) salt of one of the purified enantiomers, compound 90 (which is ORC-13661). nih.gov The X-ray crystallography data revealed a previously undescribed alternate reaction pathway in the Gewald condensation for this specific substrate, which resulted in a "reversed regiochemistry" of the thiophene ring. nih.gov This definitive structural elucidation was crucial for understanding the precise molecular architecture of the active compound.

The synthesis produced compound 88 as a racemate, a mixture containing equal amounts of two enantiomers (non-superimposable mirror images) which were designated 89 and 90 . nih.gov Since enantiomers can have different biological activities, it was necessary to separate them. The resolution of these stereoisomers was achieved using chiral High-Performance Liquid Chromatography (HPLC). nih.gov This technique allowed for the isolation of the individual enantiomers. Subsequent testing revealed that one enantiomer, 90 (ORC-13661), was the more active of the two. nih.gov

Compound/IntermediateDescriptionMethod of Analysis/ResolutionKey Finding
Mixture of 88 and 91 Product of the Gewald reaction using tropinone. A mixture of two racemic regioisomers.Mass Spectrometry, ¹H-NMRTwo distinct products with the same molecular weight, indicating regioisomerism.
Compound 88 The more biologically active of the two racemic regioisomers.Chiral HPLCResolved into its constituent enantiomers, 89 and 90 .
Compound 90 (this compound) The more active enantiomer isolated from racemic compound 88 .Single-crystal X-ray diffractionConfirmed the absolute stereochemistry and revealed an unexpected "reversed regiochemistry" of the thiophene ring.

Mechanistic Elucidation of Orc 13661 Hcl at the Cellular and Molecular Level

Identification of the Mechanoelectrical Transducer (MET) Channel as a Primary Target

Research has identified the mechanoelectrical transducer (MET) channel as the primary target of ORC-13661 HCl. nih.govnih.govresearchgate.net These channels are crucial for hearing, converting sound vibrations into electrical signals. However, they also serve as an entry point for ototoxic drugs, such as aminoglycoside antibiotics and cisplatin (B142131), leading to hair cell damage and hearing loss. nih.govacs.org this compound's protective effects stem from its ability to interact with and block these channels, thereby preventing the entry of these harmful substances. nih.govbiorxiv.org

Competitive Interactions with Ototoxic Compounds for Channel Entry

This compound acts as a competitive inhibitor at the MET channel. nih.govresearchgate.net This means it vies with ototoxic compounds, like aminoglycosides, for the same binding sites within the channel pore. medsci.orgmedsci.org By occupying these sites, this compound effectively reduces the entry of the toxic drugs into the hair cells. nih.govresearchgate.net This competitive blockade has been demonstrated in studies using fluorescently labeled aminoglycosides, such as neomycin-Texas Red, where co-treatment with this compound significantly reduced the accumulation of the fluorescent marker inside hair cells. nih.govjci.org The protective effect is dose-dependent, with increasing concentrations of this compound leading to greater hair cell survival in the presence of various aminoglycosides like gentamicin, neomycin, and amikacin (B45834). nih.gov

Role of the MET Channel in Ototoxicant Uptake

The MET channel is a known gateway for the entry of aminoglycosides into the sensory hair cells of the inner ear. nih.gov The protective action of this compound is predicated on this fact. By blocking the MET channel, this compound prevents the uptake of these ototoxic agents. researchgate.netbiorxiv.org This mechanism has been confirmed through in vivo studies in mice, where this compound was shown to inhibit the uptake of systemically administered fluorescently labeled aminoglycosides in a dose- and time-dependent manner. biorxiv.org While the ototoxicity of cisplatin is also MET-dependent, the precise mechanism of its entry and how ORC-13661 prevents it is still under investigation, though it is suggested to be through a MET-dependent mechanism. nih.govresearchgate.net

Characterization of MET Channel Modulatory Properties

Patch-clamp recordings from outer hair cells in mouse cochlear cultures have provided detailed insights into how this compound modulates MET channel function. nih.govnih.gov These studies have characterized it as a high-affinity, permeant blocker of the MET channel. nih.govnih.govresearchgate.net

Permeant Blocking Mechanism of this compound

This compound is classified as a permeant blocker of the MET channel. nih.govmedsci.orgnih.gov This means that while it blocks the channel, it can also pass through it. This characteristic is similar to the aminoglycosides themselves and other positively charged molecules that block the MET channel. nih.gov The block is reversible, and the compound can be washed out, restoring normal channel function. nih.govmedchemexpress.com The binding of ORC-13661 to the MET channel is described as negatively cooperative, suggesting that two molecules of ORC-13661 bind to each channel pore. medsci.orgmedsci.orgnih.gov

Voltage Dependence of MET Channel Blockade

The blocking action of this compound on the MET channel is voltage-dependent. nih.govmedsci.orgmedsci.org The block is more pronounced at negative membrane potentials (hyperpolarization) and is reduced at positive potentials. nih.govmedsci.orgmedsci.org This is a key characteristic of open-channel blockers. At intermediate concentrations, the block increases with hyperpolarization, but at extreme negative potentials, a release of the block is observed, which is indicative of a permeant blocker. jci.org

Table 1: Voltage Dependence of this compound Blockade

Membrane Potential Degree of MET Channel Block
Hyperpolarized Potentials Strongest block nih.govjci.org
Depolarized Potentials Reduced block nih.govmedsci.orgmedsci.org
Extreme Hyperpolarization Release of block jci.org

Impact on Cationic Flux through the MET Channel

As a blocker of the MET channel, this compound directly impacts the flow of cations, such as potassium and calcium ions, through the channel. nih.govmedsci.orgnih.gov By physically obstructing the pore, it reduces the inward current carried by these ions. jci.orgjci.org This reduction in current is directly proportional to the concentration of this compound applied. nih.gov The half-blocking concentration (KD) at a membrane potential of -104 mV was determined to be 0.14 μM. nih.gov The equilibrium dissociation constants (KD) were found to vary between 0.12 and 2.62 μM depending on the membrane potential. jci.org The Hill coefficient, which provides insight into the cooperativity of binding, ranged from 0.26 to 0.59, supporting the finding of negative cooperativity. nih.gov

Table 2: Kinetic Parameters of this compound MET Channel Blockade

Parameter Value Condition
Half-blocking concentration (KD) 0.14 μM At -104 mV membrane potential nih.gov
Equilibrium dissociation constant (KD) range 0.12 - 2.62 μM Across different membrane potentials jci.org
Hill coefficient range 0.26 - 0.59 Across different membrane potentials nih.gov

Molecular Interactions and Binding Dynamics

ORC-13661 is a permeant blocker of the mechanoelectrical transducer (MET) channel in the hair cells of the inner ear. nih.gov Its protective effects against aminoglycoside and cisplatin-induced ototoxicity are attributed to its direct interaction with this channel, competitively inhibiting the entry of these toxic substances. nih.govresearchgate.net

Analysis of Binding Sites within the MET Channel Pore

Patch-clamp recordings from the outer hair cells (OHCs) of mouse cochlear cultures have been instrumental in characterizing the interaction between ORC-13661 and the MET channel. These studies reveal that ORC-13661 is a high-affinity, permeant blocker of the MET channel. nih.gov Experimental results indicate that ORC-13661 interacts with cation binding sites located within the channel pore. nih.govmedsci.org The blocking action of ORC-13661 is voltage-dependent, being more pronounced at hyperpolarized (negative) membrane potentials and reduced at positive potentials. nih.govmedsci.orgjci.org This suggests that the compound's binding is influenced by the electrochemical gradient across the cell membrane. nih.govmedsci.org

Recent computational studies involving molecular docking have identified three potential drug binding sites within the pore of the TMC1 protein, a key component of the MET channel. biorxiv.org These findings provide a more detailed structural basis for the interaction of compounds like ORC-13661 with the MET channel.

Investigation of Cooperative Binding Phenomena

The binding of ORC-13661 to the MET channel exhibits negative cooperativity. nih.govnih.govmedsci.org Analysis of the Hill coefficient, which ranged from 0.26 to 0.59 in one study, suggests that two molecules of ORC-13661 interact with a single channel pore. nih.gov This type of binding, where the binding of the first molecule reduces the affinity for the second, is similar to the interaction of other cationic compounds, such as the alkaloid d-tubocurarine, with the MET channel. nih.govnih.govmedsci.org

Relationship to Conserved Hair Cell Ion Channel Subunits (e.g., TMC1, TMC2)

The MET channel is a complex composed of several protein subunits, with Transmembrane channel-like (TMC) proteins 1 and 2 being essential pore-forming components in vertebrates. biorxiv.orgbiorxiv.org Research has shown that mutations in the TMC1 and TMC2 genes can alter the properties of the MET channel, including its calcium sensitivity and the blocking action of certain compounds. nih.govmedsci.orgresearchgate.net Specifically, TMC2 has been found to modify the permeability characteristics of the MET channel in early postnatal mouse cochlear outer hair cells. nih.govmedsci.org

Pre-clinical Evaluation of the Otoprotective Efficacy of this compound in Model Systems

The novel compound this compound, derived from the protective agent PROTO-1, has undergone extensive pre-clinical evaluation to determine its efficacy in preventing ototoxicity, or damage to the sensory hair cells of the inner ear. nih.govnih.gov These evaluations have spanned multiple model systems, from in vitro cell cultures to in vivo animal models, demonstrating a robust and versatile protective capacity against common ototoxic agents. nih.gov

Pre Clinical Evaluation of Otoprotective Efficacy in Model Systems

Broad-Spectrum Protection Against Ototoxic Agents

Efficacy Against Aminoglycoside Antibiotics (e.g., Neomycin, Gentamicin, Amikacin)

Pre-clinical studies have demonstrated the efficacy of ORC-13661 in protecting sensory hair cells from damage induced by several aminoglycoside antibiotics. In model systems utilizing zebrafish larvae and rats, ORC-13661 has shown a dose-dependent protective effect against the ototoxicity of neomycin, gentamicin, and amikacin. nih.govjci.orgbaaudiology.org

In studies using the lateral line organs of zebrafish, ORC-13661 was effective in preventing hair cell death caused by these three different aminoglycosides. nih.gov The concentration of ORC-13661 required for 50% hair cell survival (HC50) varied depending on the specific aminoglycoside being tested. nih.gov For instance, against a 50 μM concentration of gentamicin, the HC50 of ORC-13661 was 1.64 μM. nih.gov When tested against 200 μM neomycin and 1000 μM amikacin, the HC50 values for ORC-13661 were 0.19 μM and 0.22 μM, respectively. nih.gov

AminoglycosideConcentration TestedORC-13661 HC50 (Concentration for 50% Hair Cell Survival)Model System
Gentamicin50 μM1.64 μMZebrafish Larvae
Neomycin200 μM0.19 μMZebrafish Larvae
Amikacin1000 μM0.22 μMZebrafish Larvae

Furthermore, in vivo studies in rats have corroborated these findings. When rats were treated with high doses of amikacin, co-administration of ORC-13661 provided significant, dose-dependent protection against hearing loss. nih.govbaaudiology.orgoricularx.comhearingreview.com These results highlight the compound's potential to prevent damage from a range of aminoglycoside antibiotics in mammalian models. nih.govbaaudiology.org

Efficacy Against Platinum-Based Chemotherapeutics (e.g., Cisplatin)

In addition to its efficacy against aminoglycosides, ORC-13661 has demonstrated a strong protective effect against the ototoxicity of the platinum-based chemotherapeutic agent, cisplatin. nih.govfigshare.comnih.gov This protection has been observed across multiple species and model systems, including zebrafish larvae and mammalian cochlear cultures. nih.govbaaudiology.org

In zebrafish lateral line hair cells, ORC-13661 was assessed for its ability to protect against various concentrations of cisplatin. nih.gov Cisplatin treatment alone caused hair cell loss, with a lethal dose for 50% of cells (LD50) of 60 μM. nih.gov The addition of ORC-13661 provided protection against this cisplatin-induced toxicity. nih.gov

Studies on mouse cochlear cultures further confirmed these protective effects. nih.govresearchgate.net When these cultures were exposed to 5 μM cisplatin, substantial outer hair cell loss was observed. researchgate.net However, co-incubation with ORC-13661 offered dose-dependent protection. researchgate.net

Ototoxic AgentConcentration TestedORC-13661 ConcentrationObserved EffectModel System
Cisplatin5 μM≤5 μMNo significant protectionMouse Cochlear Culture (Basal Region)
Cisplatin5 μM10 μMPartial protectionMouse Cochlear Culture (Basal Region)
Cisplatin5 μM≥20 μMFull protectionMouse Cochlear Culture (Basal Region)

These findings indicate that ORC-13661 is a versatile protectant, capable of mitigating hair cell damage from mechanistically different ototoxic agents like cisplatin. nih.govnih.gov

Assessment of Selective Otoprotection without Antimicrobial Interference

A critical aspect of a successful otoprotective agent is its ability to prevent hearing loss without diminishing the therapeutic efficacy of the primary drug, such as an antibiotic. Pre-clinical evaluations have indicated that ORC-13661 provides this selective protection. oricularx.com

Research has shown that while ORC-13661 protects inner ear hair cells, it does not interfere with the bactericidal effects of aminoglycoside antibiotics against pathogenic bacteria. oricularx.com This selectivity is crucial for clinical applications, ensuring that the life-saving antimicrobial action of the antibiotic is not compromised while safeguarding the patient's hearing. hearingreview.com By preventing the debilitating side effect of permanent hearing loss, ORC-13661 could potentially allow for the expanded and more effective use of these inexpensive and potent antibiotics for treating life-threatening infections. hearingreview.comoricularx.com

The mechanism of ORC-13661, which involves reversibly blocking the MET channel on hair cells, is key to this selectivity. baaudiology.org This action specifically prevents the uptake of the aminoglycoside into the sensitive hair cells, thereby averting the buildup of toxic levels within them, without affecting the antibiotic's ability to combat bacterial infections elsewhere in the body. baaudiology.org

Advanced Methodologies in Orc 13661 Hcl Research

Automated High-Throughput Drug Screening Platforms in Zebrafish

The initial discovery of the protective effects of a precursor to ORC-13661, known as PROTO-1, was made possible through a large-scale, automated high-throughput screening of 10,240 compounds. nih.govresearchgate.netjci.org This screening utilized the lateral line hair cells of zebrafish larvae as a primary model. nih.govresearchgate.netjci.org Zebrafish are a valuable tool for such screenings due to their rapid development, transparency, and the anatomical and functional similarities of their lateral line hair cells to mammalian inner ear hair cells. idea-bio.comrnid.org.uk

In these assays, zebrafish larvae were exposed to ototoxic agents, such as the aminoglycoside antibiotic neomycin, to induce hair cell death. researchgate.net The library of chemical compounds was then screened for their ability to prevent this ototoxicity. researchgate.net This high-throughput approach allowed for the rapid identification of promising protective compounds, including the chemical scaffold that led to the development of ORC-13661. nih.govjci.orgjci.org Subsequent studies in zebrafish confirmed that ORC-13661 provides robust, dose-dependent protection against a variety of aminoglycosides, including gentamicin, neomycin, and amikacin (B45834), as well as the chemotherapeutic agent cisplatin (B142131). nih.govjci.org

Interactive Table: Efficacy of ORC-13661 in Zebrafish Models

OtotoxinOtotoxin ConcentrationOutcomeORC-13661 Effect
Gentamicin50 μM~80% hair cell deathDose-dependent protection (HC50 = 1.64 μM) nih.gov
Neomycin200 μM~80% hair cell deathDose-dependent protection (HC50 = 0.19 μM) nih.gov
Amikacin1000 μM~80% hair cell deathDose-dependent protection (HC50 = 0.22 μM) nih.gov
Cisplatin200 μM~80% hair cell deathDose-dependent protection (HC50 = 2.2 μM) nih.govjci.org

HC50 represents the concentration of ORC-13661 at which 50% of hair cells survive.

Electrophysiological Techniques for Ion Channel Characterization (e.g., Patch-Clamp Recordings)

To understand the molecular mechanism by which ORC-13661 protects hair cells, researchers employed electrophysiological techniques, primarily whole-cell patch-clamp recordings. nih.govjci.orgacs.org These experiments were crucial in identifying the direct interaction of ORC-13661 with the mechanotransduction (MET) channel of sensory hair cells. nih.govjci.org The MET channel is the primary entry point for aminoglycosides into hair cells. nih.gov

Patch-clamp recordings from outer hair cells (OHCs) in mouse cochlear cultures revealed that ORC-13661 acts as a high-affinity, permeant blocker of the MET channel. nih.govjci.org The block was observed to be voltage-dependent, being more potent at hyperpolarized potentials. nih.gov This reversible blockade of the MET channel by ORC-13661 suggests a competitive inhibition mechanism, where it prevents or reduces the entry of ototoxic drugs like aminoglycosides. nih.govjci.org The half-blocking concentration was determined to be 0.14 μM at –104 mV. nih.gov

Fluorescent Tracer Uptake and Imaging Assays for Mechanistic Delineation

The hypothesis that ORC-13661 protects hair cells by blocking the MET channel was further substantiated using fluorescent tracer uptake and imaging assays. nih.govbiorxiv.org In these studies, a fluorescently-labeled version of the aminoglycoside neomycin (neomycin-Texas Red) was used to visualize its entry into the lateral line hair cells of zebrafish larvae. nih.gov

Co-incubation of the zebrafish larvae with ORC-13661 and neomycin-Texas Red demonstrated that ORC-13661 effectively prevents the loading of the fluorescently-tagged aminoglycoside into the hair cells. nih.govjci.org This provided direct visual evidence supporting the mechanism of a competitive block at the MET channel. nih.gov Similar experiments using a fluorescently labeled aminoglycoside, G418-TR, in neonatal mice in vivo also showed that pre-treatment with ORC-13661 significantly inhibited the uptake of the tracer into cochlear hair cells in a dose-dependent manner. biorxiv.org

Histological and Functional Assessments of Auditory System Integrity in Pre-clinical Models

The protective effects of ORC-13661 observed in in vitro and zebrafish models were validated through comprehensive histological and functional assessments in mammalian preclinical models, primarily rats. nih.govresearchgate.netoricularx.com

Histological Assessments: In studies involving co-administration of ORC-13661 with the aminoglycoside amikacin in rats, histological examination of the cochleae was performed. oricularx.com These assessments, likely involving techniques to visualize and count inner and outer hair cells (cytocochleograms), demonstrated that ORC-13661 provided histological protection of the auditory sensory cells. oricularx.comcriver.com Similarly, in mouse cochlear cultures, co-incubation with ORC-13661 protected outer hair cells from gentamicin-induced damage. nih.gov

Functional Assessments: The functional integrity of the auditory system was evaluated using Auditory Brainstem Response (ABR) measurements. nih.govresearchgate.net ABR testing measures the electrical responses of the auditory pathway to sound stimuli, providing an objective measure of hearing thresholds. In rats treated with amikacin, those that did not receive ORC-13661 exhibited substantial hearing loss, as indicated by significant shifts in their ABR thresholds. researchgate.net In contrast, rats that were co-administered ORC-13661 showed a dose-dependent prevention of these hearing threshold shifts, confirming the functional otoprotective efficacy of the compound in a mammalian model. nih.govresearchgate.net Importantly, administration of high doses of ORC-13661 alone did not cause any significant hearing threshold shifts, indicating a lack of inherent ototoxicity. researchgate.net

Interactive Table: Functional Hearing Protection by ORC-13661 in Amikacin-Treated Rats

Future Directions and Conceptual Advances in Otoprotection Research

Further Exploration of Downstream Signaling Pathways and Cellular Responses

The primary mechanism of ORC-13661 is preventing the entry of ototoxins into hair cells by blocking the MET channel. nih.govresearchgate.net This action is thought to occur at a very early stage, preceding the activation of various downstream cell death pathways triggered by agents like aminoglycosides and cisplatin (B142131). nih.gov While these toxins are known to initiate distinct but overlapping apoptotic and necrotic signaling cascades, the precise cellular events that are averted by ORC-13661 remain a critical area for future research.

A key objective is to delineate how the temporary, reversible block of the MET channel by ORC-13661 prevents the initiation of these complex signaling pathways. nih.govnih.gov For instance, studies on aminoglycoside-induced ototoxicity have implicated pathways involving mitochondrial calcium spikes and the generation of reactive oxygen species (ROS). biorxiv.org Cisplatin, on the other hand, is known to cause DNA damage and activate inflammatory responses. frontiersin.org Future studies should investigate how blocking the initial entry of these toxins with ORC-13661 impacts these specific downstream events. Understanding these averted pathways will provide a more complete picture of its protective effects and could highlight additional nodes for therapeutic intervention.

Rational Design and Synthesis of Novel Analogues with Enhanced Selectivity or Potency

The development of ORC-13661 is a prime example of successful rational drug design. It was derived from an earlier lead compound, PROTO-1 (also known as ORC-0001), through a process of phenotypic optimization and an extensive medicinal chemistry program that synthesized over 400 new compounds. nih.govfrontiersin.org This iterative process resulted in ORC-13661, a compound with significantly greater potency and superior physicochemical and pharmacokinetic properties. researchgate.net

The path forward involves continuing this rational design approach to synthesize novel analogues. Future research will likely focus on modifying the chemical scaffold of ORC-13661 to further enhance its selectivity for the MET channel and improve its potency. frontiersin.org Insights from related research, such as studies on berbamine (B205283) analogs which suggest that lipophilic groups can improve protective activity, could inform the synthesis of new ORC-13661 derivatives. frontiersin.org The goal is to create a broader portfolio of otoprotective compounds, potentially with varied properties tailored for different clinical scenarios or ototoxins. jci.org

Table 1: Preclinical Protective Efficacy of ORC-13661 HCl
Model SystemOtotoxinObserved Protective EffectReference
Zebrafish (Lateral Line Hair Cells)Gentamicin, Neomycin, Amikacin (B45834)Dose-dependent protection against hair cell loss. researchgate.netresearchgate.net researchgate.netresearchgate.net
Zebrafish (Lateral Line Hair Cells)CisplatinDose-dependent protection against hair cell loss. jci.orgresearchgate.net jci.orgresearchgate.net
Mouse (Cochlear Cultures)GentamicinOffered protection against outer hair cell (OHC) damage. nih.govresearchgate.net nih.govresearchgate.net
Mouse (Cochlear Cultures)CisplatinProvided full protection of OHCs from cisplatin-induced loss. jci.orgresearchgate.net jci.orgresearchgate.net
Rat (In vivo)AmikacinPrevented hearing threshold shifts in a dose-dependent manner. nih.govresearchgate.net nih.govresearchgate.net

Application of Computational Biology and Molecular Modeling to Mechanistic Studies

Computational approaches were instrumental in the development of MET channel blockers. biorxiv.org Techniques like 3D-pharmacophore modeling, which identifies the key structural features necessary for a molecule to bind to a target, were used to analyze a training set of known MET channel blockers, including ORC-13661. biorxiv.orgbiorxiv.org This work has helped define the essential characteristics for MET channel modulation, such as the presence of aromatic groups and a positively charged group. biorxiv.org

Future research will undoubtedly leverage more advanced computational biology and molecular modeling to deepen the mechanistic understanding of the ORC-13661-MET channel interaction. biorxiv.org Molecular dynamics simulations can be employed to visualize the precise binding modes of ORC-13661 within the pore of the MET channel, which is now understood to be a complex of several proteins, including the pore-forming subunits TMC1 and TMC2. medsci.orgnih.gov Such studies can elucidate the specific amino acid interactions that determine binding affinity and selectivity. This knowledge is invaluable for the rational design of new analogues with enhanced properties and for understanding the voltage-dependent nature of the block. medsci.org

Table 2: Key Protein Components of the Hair Cell MET Channel Complex
Protein ComponentProposed Function in the ComplexRelevance to Future ResearchReference
TMC1 / TMC2Pore-forming subunits of the channel.Primary targets for molecular docking and simulation studies with ORC-13661. medsci.orgnih.gov
LHFPL5Integral component, thought to be part of the MET complex.Understanding its interaction with TMC proteins could reveal secondary binding sites or modulatory mechanisms. nih.govelifesciences.org
TMIEIntegral component, essential for normal MET channel function.Modulation of TMIE could influence the efficacy of MET channel blockers. nih.govelifesciences.org
PCDH15 / CDH23Form the tip-link filament that gates the channel.While not direct binding targets for ORC-13661, their function is essential for the channel state that allows blocker entry. nih.gov

Investigation of this compound's Potential in Other Pre-clinical Models of Sensory Deficit

The success of ORC-13661 in protecting auditory and vestibular hair cells raises the question of its potential utility in other sensory systems. nih.gov The primary mechanism—blocking a cation channel to prevent cellular damage—is not necessarily unique to the inner ear. While current research has focused exclusively on otoprotection, a logical future direction is to investigate whether ORC-13661 could be effective in preclinical models of other sensory deficits where toxin entry via ion channels is a suspected mechanism of pathology.

This could include certain models of retinal degeneration or peripheral neuropathies where specific ion channels mediate cellular damage. It would first be necessary to determine if the MET channel, or channels with similar structural and pharmacological properties that are susceptible to blockade by ORC-13661, are expressed in other sensory cells and if they play a role in disease or damage progression. While speculative, such exploratory studies could significantly broaden the therapeutic potential of this class of compounds.

Elucidation of Broader Biological Contexts of MET Channel Modulation

The MET channel is not merely a passive conduit for ions; it is a complex molecular machine involved in multiple cellular processes. nih.gov Beyond its role in mechanotransduction, the channel's function is modulated by the local lipid environment (e.g., PIP2) and extracellular calcium. elifesciences.orgfrontiersin.org Furthermore, recent evidence suggests that TMC proteins may have additional roles, such as acting as background "leak" channels that help set the resting potential of hair cells or even functioning as lipid scramblases that regulate the membrane. elifesciences.org

A significant conceptual advance in the field will be to understand the broader biological consequences of modulating the MET channel with a drug like ORC-13661. frontiersin.org For example, how does long-term, even if reversible, blockade of the channel affect the lipid composition of the stereocilia membrane? frontiersin.org Does it influence the non-MET functions of TMC1, such as its leak conductance? elifesciences.org Answering these questions is crucial, as sustained blockade could potentially impair normal hearing function. frontiersin.org Research indicating that ORC-13661 can provide protection without causing hearing threshold shifts is promising, but a deeper understanding of the channel's multifaceted biology is essential for optimizing long-term therapeutic strategies. jci.org

Q & A

Q. What is the mechanism by which ORC-13661 HCl protects hair cells from aminoglycoside-induced ototoxicity?

this compound acts as a permeant blocker of the mechano-electrical transducer (MET) channels in sensory hair cells. Electrophysiological studies in mouse cochlear cultures demonstrated that ORC-13661 binds to MET channels with a half-blocking concentration (IC50) of 180 nM at −104 mV, preventing aminoglycosides like gentamicin from entering hair cells and inducing apoptosis . This mechanism was validated using patch-clamp techniques and fluid-jet stimulation of hair bundles .

Q. Which preclinical models are most effective for evaluating this compound’s otoprotective efficacy?

The zebrafish lateral line neuromast system is a high-throughput phenotypic screening platform for initial hit identification and dose-response studies. Zebrafish hair cells exposed to aminoglycosides (e.g., neomycin, amikacin) showed 100% protection at 120 nM this compound . Rodent models, including rats and mice, are used for in vivo validation: this compound preserved hearing thresholds in rats after 10–14 days of amikacin exposure and protected mouse outer hair cells (OHCs) in cochlear cultures .

Q. How was this compound structurally optimized from its predecessor, PROTO-1?

Structure-activity relationship (SAR) studies focused on improving potency and pharmacokinetics. Initial hits like ORC-001 (50% protection at 3.2 μM) were modified to enhance MET channel affinity and reduce off-target effects. Key optimizations included altering urea-thiophene carboxamide substituents, resulting in this compound, which achieved 50% protection at 120 nM in zebrafish and 100% protection in mice at 20–30 μM . Chiral HPLC resolved racemic intermediates, and X-ray crystallography confirmed regiochemistry .

Advanced Research Questions

Q. How do researchers reconcile this compound’s protective effects against aminoglycosides with its potentiation of cisplatin toxicity in hair cells?

Linear regression analysis in mouse cochlear cultures revealed concentration-dependent effects: this compound (8.33 μM) enhanced cisplatin-induced HC cell death at 200 μM cisplatin, while lower concentrations (0.1–2.78 μM) showed no significant interaction . This suggests dual mechanisms: MET channel blockade protects against aminoglycosides, but cisplatin’s DNA damage pathway may bypass MET-dependent protection. Researchers must titrate this compound doses to avoid overlapping toxicity thresholds in combinatorial therapies .

Q. What experimental strategies address this compound’s hERG potassium channel inhibition during drug development?

this compound exhibits moderate hERG inhibition, a risk factor for cardiac arrhythmias. To mitigate this, researchers employ:

  • Selective SAR modifications : Reducing basicity of the thiophene-urea scaffold to lower hERG binding.
  • In silico modeling : Predicting hERG channel interactions using ligand-based pharmacophore models.
  • Patch-clamp assays : Quantifying hERG current blockade in HEK293 cells to prioritize analogs with IC50 > 10 μM .

Q. How can interspecies differences in drug metabolism impact this compound’s translational potential?

Pharmacokinetic studies in rats showed this compound has excellent oral bioavailability and tissue distribution, but murine models may underestimate human metabolic clearance. Researchers use:

  • Allometric scaling : Correlating rat/mouse pharmacokinetic data (e.g., half-life, Cmax) with human hepatocyte metabolism profiles.
  • Cocktail assays : Incubating this compound with human cytochrome P450 enzymes (CYP3A4, CYP2D6) to identify metabolic hotspots . Phase I clinical trials confirmed safety in humans, but Phase II (ongoing) will clarify dose adjustments for patients requiring long-term aminoglycosides .

Q. What statistical frameworks are used to analyze this compound’s dose-response relationships in heterogeneous datasets?

Data from zebrafish LC50 assays, mouse OHC survival rates, and human audiograms are analyzed using:

  • Non-linear regression : Fitting sigmoidal curves to calculate EC50/IC50 values (e.g., 120 nM in zebrafish ).
  • Mixed-effects models : Accounting for inter-animal variability in hearing threshold shifts (e.g., pure-tone audiometry up to 16 kHz in Phase I ).
  • Meta-analysis : Pooling preclinical and clinical data to identify covariates (e.g., age, baseline renal function) affecting otoprotective efficacy .

Methodological Considerations

Q. How should researchers design in vitro experiments to model prolonged aminoglycoside exposure in humans?

  • Cochlear culture systems : Treat mouse OHCs with gentamicin (5 μM) + this compound (20–30 μM) for 48 hours, mimicking clinical IV dosing schedules .
  • Pulsed vs. continuous exposure : Compare hair cell survival after 1-hour vs. 24-hour co-treatment with amikacin to identify time-dependent protection .

Q. What validation criteria are critical for translating this compound from zebrafish to mammals?

  • Functional assays : Confirm MET channel blockade via electrophysiology in both zebrafish neuromasts and mouse OHCs .
  • Toxicokinetic overlap : Ensure zebrafish LC50 (e.g., 120 nM) aligns with murine plasma concentrations achieving >90% hair cell survival .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ORC-13661 HCl
Reactant of Route 2
Reactant of Route 2
ORC-13661 HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.